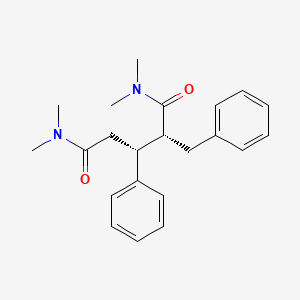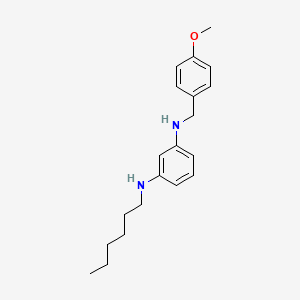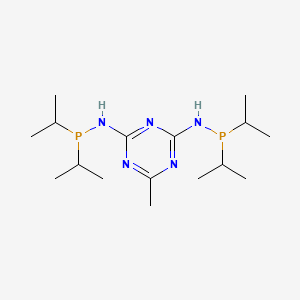
N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl, also known as Boc-Diazepane, is a novel chemical compound with a wide range of potential applications in scientific research and laboratory experiments. This compound has been studied extensively, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-documented. In
Wissenschaftliche Forschungsanwendungen
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, as a ligand for the synthesis of coordination complexes, and as a catalyst for organic reactions. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic fluorophores.
Wirkmechanismus
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is believed to act as a proton donor, allowing for the formation of hydrogen bonds between molecules. This mechanism of action is thought to be responsible for its ability to catalyze organic reactions and to form coordination complexes.
Biochemical and Physiological Effects
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has been shown to have no significant biochemical or physiological effects in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has several advantages for laboratory experiments. It is easy to synthesize, has a low cost, and is stable under a wide range of conditions. In addition, it is non-toxic and does not have any significant biochemical or physiological effects. However, the compound is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has potential applications in a variety of scientific research areas. It could be used as a substrate for the synthesis of polymers, as a ligand for the synthesis of coordination complexes, and as a catalyst for organic reactions. It could also be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic fluorophores. In addition, it could be used as a proton donor in the formation of hydrogen bonds between molecules. Finally, further research is needed to explore the potential of this compound in other areas, such as drug delivery, drug targeting, and nanotechnology.
Synthesemethoden
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is synthesized from the reaction of 1,4-diazepane with N-Boc-2-hydroxyethyl chloride in the presence of an acid catalyst. This reaction is carried out at room temperature and yields a white solid. The solid is then purified by recrystallization in water and dried to obtain the desired compound.
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14;/h9,12,14H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPIHFCMTNJOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














